(3-(Methoxymethyl)benzyl)hydrazine

Catalog No.
S15936393
CAS No.
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Methoxymethyl)benzyl)hydrazine

Product Name

(3-(Methoxymethyl)benzyl)hydrazine

IUPAC Name

[3-(methoxymethyl)phenyl]methylhydrazine

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-12-7-9-4-2-3-8(5-9)6-11-10/h2-5,11H,6-7,10H2,1H3

InChI Key

ASHKQTVVLKBAGQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC(=C1)CNN

(3-(Methoxymethyl)benzyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a benzyl moiety with a methoxymethyl substituent. Its molecular formula is C9H14N2OC_9H_{14}N_2O, and it has a molecular weight of approximately 166.22 g/mol. The compound's structure allows it to engage in various

PhenylhydrazineBasic hydrazine structurePrimarily used in organic synthesisHydrazobenzeneDimeric structure with two phenyl groupsUsed mainly as a precursor in dye synthesis

The unique methoxymethyl substituent in (3-(Methoxymethyl)benzyl)hydrazine contributes to its distinct reactivity profile and biological activity compared to similar compounds. This makes it a valuable compound in both synthetic chemistry and medicinal research.

Research indicates that (3-(Methoxymethyl)benzyl)hydrazine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's mechanism of action may involve interactions with specific molecular targets, potentially inhibiting or activating enzymes and altering cellular signaling pathways.

Studies have shown that derivatives of hydrazines, including (3-(Methoxymethyl)benzyl)hydrazine, can exhibit cytotoxic effects against cancer cell lines, suggesting their potential therapeutic applications in oncology .

The synthesis of (3-(Methoxymethyl)benzyl)hydrazine typically involves the reaction of (3-(Methoxymethyl)benzyl)chloride with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The reaction mixture is then purified through recrystallization or column chromatography to isolate the desired product.

Industrial Production

In industrial settings, continuous flow reactors and automated systems enhance the efficiency of production processes. Advanced purification techniques such as distillation may be employed to ensure high purity levels.

(3-(Methoxymethyl)benzyl)hydrazine serves multiple purposes across various fields:

  • Organic Synthesis: It is utilized as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is investigated for its potential therapeutic applications, especially in treating cancer and microbial infections .
  • Agrochemicals: It is also used in the formulation of agrochemicals due to its reactivity and ability to form diverse chemical structures.

Interaction studies involving (3-(Methoxymethyl)benzyl)hydrazine have focused on its biological activity and mechanisms at the molecular level. Research has highlighted its potential interactions with enzymes and cellular pathways, contributing to its anticancer properties. These studies often employ techniques such as docking simulations and enzyme inhibition assays to elucidate the compound's effects on specific biological targets .

Several compounds share structural similarities with (3-(Methoxymethyl)benzyl)hydrazine, including:

  • Benzylhydrazine: Lacks the methoxymethyl group but shares the hydrazine functionality.
  • Phenylhydrazine: Similar structure but without additional substituents.
  • Hydrazobenzene: Contains two phenyl groups linked by a hydrazine bridge.

Comparison Table

CompoundKey FeaturesUnique Aspects
(3-(Methoxymethyl)benzyl)hydrazineMethoxymethyl substituent enhances reactivityPotential anticancer activity
BenzylhydrazineSimpler structure, no methoxy groupLess versatile in

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.110613074 g/mol

Monoisotopic Mass

166.110613074 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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